2-(2-Benzyloxyphenyl)-4-hydroxypyridine
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Overview
Description
2-(2-Benzyloxyphenyl)-4-hydroxypyridine is an organic compound that features a pyridine ring substituted with a benzyloxyphenyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Benzyloxyphenyl)-4-hydroxypyridine typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloropyridine and benzyl alcohol.
Reaction Conditions: A mixture of benzyl alcohol, 2-chloropyridine, potassium hydroxide, and anhydrous toluene is heated at reflux with azeotropic removal of water.
Further Functionalization: The 2-benzyloxypyridine is then subjected to additional reactions to introduce the hydroxyl group at the 4-position of the pyridine ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(2-Benzyloxyphenyl)-4-hydroxypyridine can undergo various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the benzyloxy group to a hydroxyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nitration using nitric acid and sulfuric acid, or halogenation using bromine or chlorine.
Major Products
Oxidation: Benzylic oxidation yields benzoic acid derivatives.
Reduction: Reduction of the benzyloxy group yields phenolic compounds.
Substitution: Electrophilic substitution yields various substituted aromatic compounds.
Scientific Research Applications
2-(2-Benzyloxyphenyl)-4-hydroxypyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(2-Benzyloxyphenyl)-4-hydroxypyridine involves its interaction with various molecular targets:
Molecular Targets: Enzymes and receptors that interact with the hydroxyl and benzyloxy groups.
Pathways Involved: The compound can participate in redox reactions, electrophilic aromatic substitution, and other organic transformations.
Comparison with Similar Compounds
Similar Compounds
2-(2-Benzyloxyphenyl)oxazoline: Similar structure but contains an oxazoline ring instead of a pyridine ring.
2-(2-Benzyloxyphenyl)acetic acid: Contains a carboxylic acid group instead of a hydroxyl group.
Uniqueness
2-(2-Benzyloxyphenyl)-4-hydroxypyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and potential biological activity. Its combination of a benzyloxy group and a hydroxyl group on a pyridine ring makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
2-(2-phenylmethoxyphenyl)-1H-pyridin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2/c20-15-10-11-19-17(12-15)16-8-4-5-9-18(16)21-13-14-6-2-1-3-7-14/h1-12H,13H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBWHIBKXQZSKMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C3=CC(=O)C=CN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20692784 |
Source
|
Record name | 2-[2-(Benzyloxy)phenyl]pyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20692784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1262010-66-1 |
Source
|
Record name | 2-[2-(Benzyloxy)phenyl]pyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20692784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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